

Application Notes & Protocols: Elucidating the DNA-Binding Properties of Morpholine-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Morpholine*

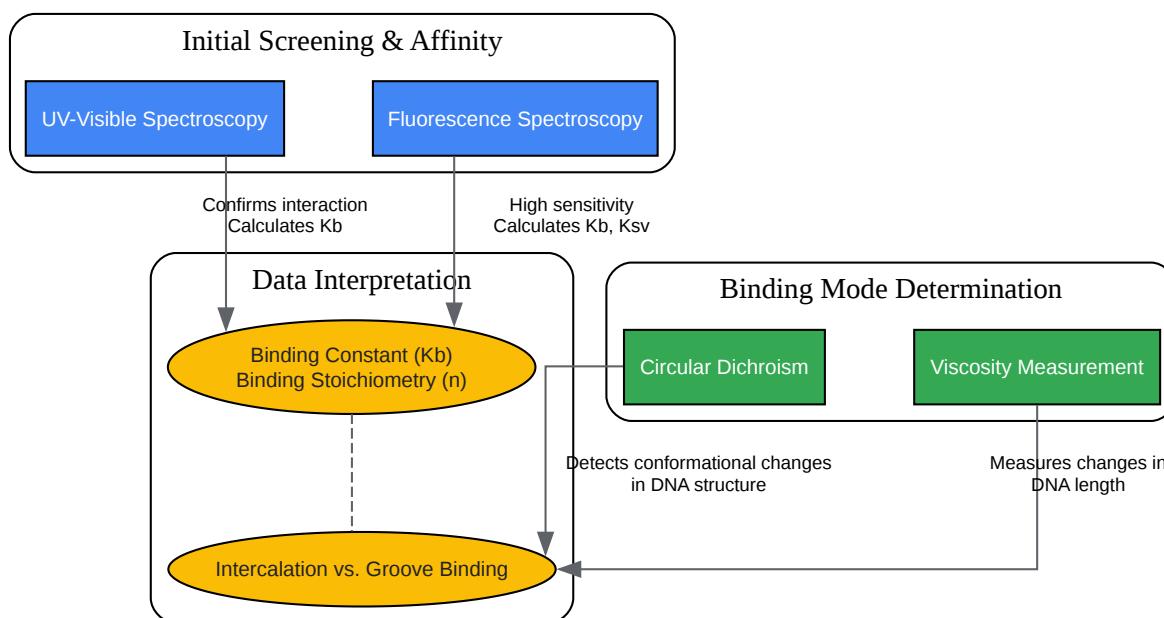
Cat. No.: *B109124*

[Get Quote](#)

Introduction: The Therapeutic Potential of Targeting DNA with Morpholine-Thiazolidinone Scaffolds

The intricate dance between small molecules and biological macromolecules lies at the heart of modern drug discovery. Deoxyribonucleic acid (DNA), the blueprint of life, presents a compelling target for therapeutic intervention, particularly in the realm of oncology and antimicrobial research. The binding of small molecules to DNA can disrupt its replication and transcription, leading to cell cycle arrest and apoptosis, thereby offering a strategy to combat rapidly proliferating cancer cells or pathogenic microbes.[\[1\]](#)[\[2\]](#)

Among the vast chemical landscapes explored for this purpose, derivatives of the **morpholine-thiazolidinone** scaffold have emerged as a promising class of compounds. The inherent structural features of these molecules, often possessing planar aromatic regions and hydrogen bonding capabilities, suggest a propensity for interacting with the grooves or intercalating between the base pairs of the DNA double helix.[\[3\]](#)[\[4\]](#) Thiazolidinone derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, with DNA binding being a frequently proposed mechanism of action.[\[5\]](#)[\[6\]](#)[\[7\]](#)


This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic

understanding of why specific experimental choices are made. By grounding our methodologies in established biophysical principles, we aim to equip you with the knowledge to not only execute these experiments but also to interpret the data with confidence and insight. We will explore a suite of spectroscopic and hydrodynamic techniques to build a robust, multi-faceted understanding of the DNA-binding characteristics of novel **morpholine-thiazolidinone** derivatives.

I. Foundational Biophysical Characterization: A Multi-Technique Approach

To rigorously characterize the interaction between a **morpholine-thiazolidinone** derivative and DNA, a single experimental technique is insufficient. A consolidated approach, employing multiple biophysical methods, is essential to build a comprehensive and validated model of the binding event. Each technique provides a unique piece of the puzzle, and their collective results should converge to a coherent conclusion.

Our investigative workflow is designed to first confirm an interaction, then quantify its strength, and finally, to elucidate the specific mode of binding.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for DNA-binding studies.

A. UV-Visible Absorption Spectroscopy: The First Indication of Interaction

Expertise & Experience: UV-Visible spectroscopy is a robust and accessible first step to investigate the formation of a complex between your **morpholine**-thiazolidinone derivative and DNA.[8][9] The principle is straightforward: the electronic transitions of a chromophore are sensitive to its local environment. If your compound binds to DNA, the microenvironment of its chromophore will change, leading to alterations in its absorption spectrum.[10] Typically, intercalation, where the planar part of the molecule stacks between DNA base pairs, results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, to a longer wavelength) of the compound's absorption bands.[11][12] This is due to the coupling of the intercalator's π -orbitals with those of the DNA bases. Conversely, groove binding or electrostatic interactions usually cause less significant spectral changes.[11]

Trustworthiness: The self-validating nature of this protocol lies in the systematic titration. A consistent, dose-dependent change in the spectrum upon addition of DNA provides strong evidence of a genuine interaction, rather than an artifact. The presence of one or more isosbestic points—wavelengths where the absorbance remains constant throughout the titration—indicates a two-state equilibrium between the free compound and the DNA-bound compound, reinforcing the validity of the binding model.[10]

- Preparation of Solutions:
 - Buffer: Prepare a suitable buffer, commonly Tris-HCl (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4), and filter it through a 0.22 μ m filter. This buffer mimics physiological ionic strength.
 - DNA Stock Solution: Dissolve high-quality calf thymus DNA (CT-DNA) in the buffer. Determine the concentration of the DNA solution by measuring its absorbance at 260 nm. The molar extinction coefficient for CT-DNA at 260 nm is approximately $6600\text{ M}^{-1}\text{cm}^{-1}$ (per nucleotide).[8] Ensure the A260/A280 ratio is between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

- Compound Stock Solution: Prepare a concentrated stock solution of the **morpholine-thiazolidinone** derivative in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the buffer. The final concentration of the organic solvent should be kept minimal (e.g., <1%) to avoid affecting the DNA structure.
- Titration Procedure:
 - Use a dual-beam UV-Visible spectrophotometer.
 - In a 1 cm path length quartz cuvette, place a fixed concentration of the **morpholine-thiazolidinone** derivative (e.g., 20-50 μ M). Use the same concentration of the compound in the reference cuvette to correct for its absorbance.
 - Record the initial absorption spectrum of the compound (typically in the range of 200-500 nm).
 - Incrementally add small aliquots of the CT-DNA stock solution (e.g., 5-10 μ L at a time) to the sample cuvette.
 - After each addition, mix the solution gently by inverting the cuvette and allow it to equilibrate for 5 minutes.
 - Record the absorption spectrum after each addition. Continue the titration until no further significant changes in the spectrum are observed (saturation).
- Data Analysis:
 - To determine the intrinsic binding constant (K_b), the following Wolfe-Shimer equation can be used: $[\text{DNA}] / (\epsilon_a - \epsilon_f) = [\text{DNA}] / (\epsilon_b - \epsilon_f) + 1 / (K_b * (\epsilon_b - \epsilon_f))$ Where:
 - [DNA] is the concentration of DNA.
 - ϵ_a is the apparent extinction coefficient (A_{obs}/[Compound]).
 - ϵ_f is the extinction coefficient of the free compound.
 - ϵ_b is the extinction coefficient of the fully bound compound.

- A plot of $[\text{DNA}] / (\epsilon_a - \epsilon_f)$ versus $[\text{DNA}]$ should yield a straight line. K_b can be calculated from the ratio of the slope to the intercept.

Parameter	Typical Value/Range	Significance
Compound Concentration	20 - 50 μM	Sufficient for a detectable signal.
DNA Concentration Range	0 - 100 μM (in aliquots)	To observe the full binding isotherm.
Buffer	5 mM Tris-HCl, 50 mM NaCl, pH 7.4	Mimics physiological conditions.
Expected K_b (Intercalators)	104 - 106 M^{-1}	Indicates moderate to strong binding.
Expected K_b (Groove Binders)	103 - 105 M^{-1}	Indicates weaker to moderate binding.

Table 1: Summary of Typical Parameters for UV-Visible Titration

B. Fluorescence Spectroscopy: A Highly Sensitive Probe of Binding

Expertise & Experience: Fluorescence spectroscopy offers superior sensitivity compared to absorption spectroscopy and can provide detailed information about the binding mechanism. [13] This technique is particularly useful if your **morpholine-thiazolidinone** derivative is intrinsically fluorescent. The binding to DNA can lead to either an enhancement or quenching (decrease) of the fluorescence intensity. Quenching can occur through two primary mechanisms: dynamic quenching, resulting from collisions between the quencher (DNA) and the fluorophore in its excited state, and static quenching, which occurs when a non-fluorescent ground-state complex is formed between the fluorophore and the quencher.[14]

Trustworthiness: The temperature-dependence of the quenching process is a key self-validating control. In dynamic quenching, the quenching constant increases with temperature as diffusion is faster. In static quenching, the quenching constant typically decreases with temperature as the stability of the ground-state complex is reduced.[15][16] By performing the

experiment at different temperatures, you can confidently distinguish between these mechanisms.

- Instrumentation and Setup:

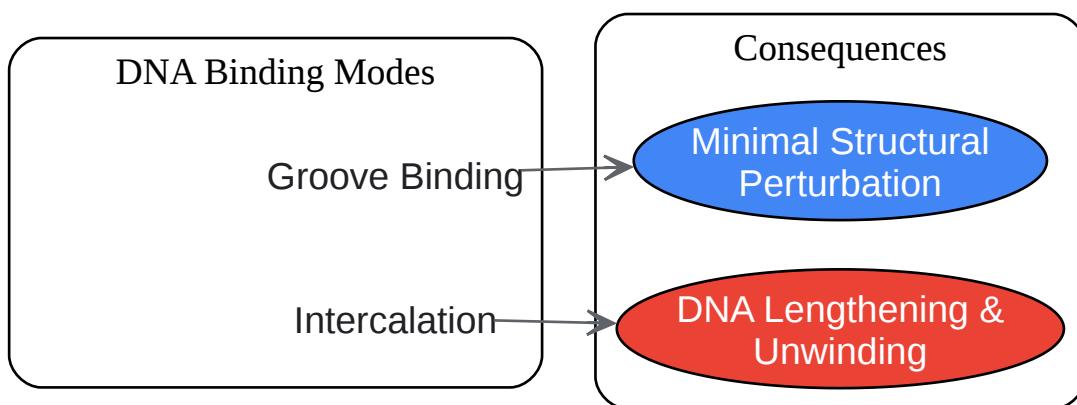
- Use a spectrofluorometer equipped with a thermostatted cuvette holder.
- Determine the optimal excitation and emission wavelengths for your compound by scanning its fluorescence spectrum.

- Titration Procedure:

- In a 1 cm path length quartz cuvette, place a fixed concentration of your fluorescent **morpholine**-thiazolidinone derivative (e.g., 5-10 μ M).
- Record the initial fluorescence emission spectrum.
- Incrementally add small aliquots of CT-DNA stock solution to the cuvette, allowing for equilibration (5 minutes) after each addition.
- Record the fluorescence spectrum after each addition until saturation is reached.
- To investigate the quenching mechanism, repeat the entire titration at two other temperatures (e.g., 298 K, 308 K, and 318 K).

- Data Analysis (Stern-Volmer Equation):

- The fluorescence quenching data can be analyzed using the Stern-Volmer equation: $F_0/F = 1 + Kq * \tau_0 * [Q] = 1 + K_{sv} * [Q]$ Where:
 - F_0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.
 - Kq is the bimolecular quenching rate constant.
 - τ_0 is the average lifetime of the fluorophore in the absence of the quencher (typically $\sim 10^{-8}$ s for many small molecules).


- $[Q]$ is the concentration of the quencher (DNA).
- K_{sv} is the Stern-Volmer quenching constant.
- A plot of F_0/F versus $[Q]$ should be linear, and the slope gives K_{sv} .
- The binding constant (K_b) and the number of binding sites (n) can be determined using the following modified Stern-Volmer equation: $\log[(F_0 - F)/F] = \log(K_b) + n * \log[Q]$
- A plot of $\log[(F_0 - F)/F]$ versus $\log[Q]$ gives a straight line with a slope of n and a y-intercept of $\log(K_b)$.

Parameter	Typical Value/Range	Significance
Compound Concentration	1 - 10 μM	Lower concentrations to avoid inner filter effects.
DNA Concentration Range	0 - 80 μM	To achieve saturation.
Temperatures	298 K, 308 K, 318 K	To determine the quenching mechanism.
K_{sv}	103 - 105 M^{-1}	Indicates the efficiency of quenching.
K_q	$> 2.0 \times 10^{10} \text{ M}^{-1}\text{s}^{-1}$	Suggests a static quenching mechanism.

Table 2: Summary of Typical Parameters for Fluorescence Quenching Studies

II. Elucidating the Binding Mode: Distinguishing Intercalation from Groove Binding

Once the binding has been confirmed and the affinity quantified, the next critical step is to determine the precise mode of interaction. The two primary non-covalent binding modes are intercalation and groove binding.

[Click to download full resolution via product page](#)

Figure 2: Major DNA binding modes and their structural consequences.

A. Circular Dichroism (CD) Spectroscopy: Probing DNA Conformational Changes

Expertise & Experience: Circular dichroism (CD) is a powerful technique for studying the secondary structure of chiral molecules like DNA.^{[17][18]} The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).^[2] An intercalating agent, by inserting itself between the base pairs, will alter the DNA structure, leading to significant changes in these characteristic CD bands. Groove binders, on the other hand, typically cause much smaller perturbations to the DNA's CD spectrum.^[19]

Trustworthiness: The protocol's integrity is maintained by running control spectra of the buffer and the compound alone. Since most small molecules are achiral and thus CD-inactive, the appearance of an induced CD signal for the compound in the presence of DNA is direct and compelling evidence of binding in a chiral environment.

- Sample Preparation:
 - Use the same buffer as in previous experiments.
 - Prepare a DNA solution of a fixed concentration (e.g., 50-100 μ M).
 - Prepare a stock solution of the **morpholine**-thiazolidinone derivative.

- CD Measurements:
 - Use a CD spectropolarimeter, typically purged with nitrogen gas.
 - Record the CD spectrum of the buffer alone and subtract it from all subsequent spectra.
 - Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette (typically from 220 to 320 nm).
 - Perform a titration by adding increasing amounts of the compound to the DNA solution, recording the spectrum after each addition and equilibration.
- Data Interpretation:
 - Intercalation: A significant increase in the intensity of the positive band and a decrease in the intensity of the negative band are indicative of intercalation, which stabilizes the B-form DNA.
 - Groove Binding: Minor changes in the CD spectrum suggest groove binding.
 - Induced CD: The appearance of a new CD signal in the region where the compound absorbs light but DNA does not is a strong indicator of binding.

B. Viscosity Measurement: A Hydrodynamic Approach to Detect Intercalation

Expertise & Experience: Viscosity is a measure of a fluid's resistance to flow. For a solution of DNA, viscosity is highly sensitive to the length of the DNA molecules.^[20] A classic hallmark of intercalation is the lengthening of the DNA duplex to accommodate the bound ligand between the base pairs. This increase in the effective length of the DNA leads to a measurable increase in the viscosity of the solution.^{[14][21]} In contrast, groove binding, which involves interactions along the exterior of the helix, does not significantly alter the length of the DNA and thus has a minimal effect on viscosity.^[11]

Trustworthiness: This method provides a clear, physical measure of the consequence of binding. The protocol is validated by comparing the effect of the test compound to that of a

known intercalator (e.g., ethidium bromide), which should cause a significant viscosity increase, and a known groove binder (e.g., Hoechst 33258), which should not.

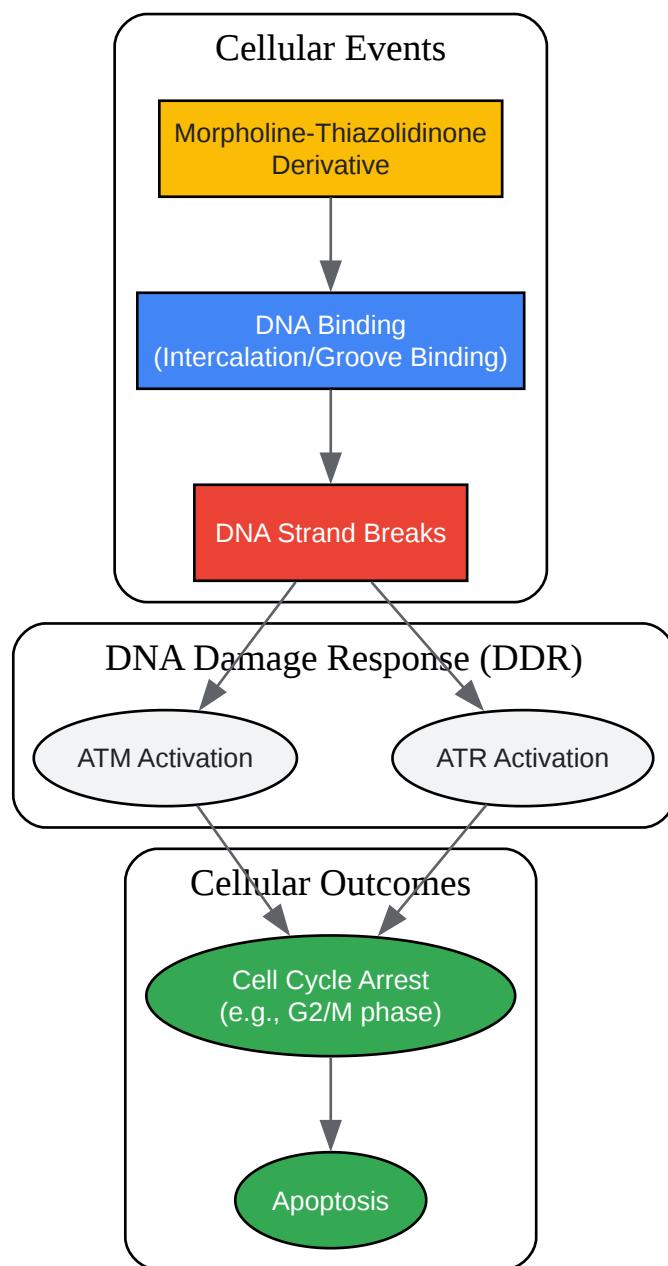
- Preparation:

- Prepare a solution of CT-DNA (e.g., 0.5 mM) in the buffer. To ensure the DNA is in the form of rigid rods, it is often sonicated to an average length of ~200-300 base pairs.
- Use a calibrated Ubbelohde or similar capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

- Measurement Procedure:

- Measure the flow time of the buffer (t_0).
- Measure the flow time of the DNA solution in the absence of the compound (t).
- Add increasing concentrations of the **morpholine**-thiazolidinone derivative to the DNA solution in the viscometer.
- After each addition, mix thoroughly and allow for equilibration (5-10 minutes).
- Measure the flow time after each addition.

- Data Analysis:


- Calculate the relative viscosity (η/η_0) for each concentration, where η and η_0 are the viscosities of the DNA solution in the presence and absence of the compound, respectively. Viscosity is proportional to the flow time, so η/η_0 can be approximated by t/t_0 .
- Plot the relative specific viscosity, often presented as $(\eta/\eta_0)^{1/3}$, versus the ratio of the compound concentration to the DNA concentration ($[\text{Compound}]/[\text{DNA}]$).
- A significant increase in relative viscosity with increasing compound concentration is strong evidence for an intercalative binding mode.

Technique	Principle	Indication of Intercalation	Indication of Groove Binding
Circular Dichroism	Measures changes in DNA chirality.	Significant changes in DNA CD bands.	Minor or no changes in DNA CD bands.
Viscosity Measurement	Measures changes in DNA length.	Significant increase in solution viscosity.	Little to no change in solution viscosity.

Table 3: Differentiating Binding Modes

III. Cellular Consequences and Therapeutic Implications

Expertise & Experience: The ultimate goal of studying DNA-binding agents is often to understand their potential as therapeutic agents. Thiazolidinone derivatives have been shown to induce DNA damage and interfere with DNA repair pathways in cancer cells.[\[17\]](#) The binding of these compounds to DNA can stall replication forks and generate DNA strand breaks, which in turn activate cellular DNA damage response (DDR) pathways.[\[3\]](#) Key proteins in this pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to double-strand and single-strand breaks, respectively.[\[17\]](#) Persistent activation of these pathways can lead to cell cycle arrest and ultimately, apoptosis, providing a mechanism for the observed anticancer activity of these compounds.[\[21\]](#)

[Click to download full resolution via product page](#)

Figure 3: Potential signaling pathway initiated by DNA-binding **morpholine**-thiazolidinone derivatives.

Trustworthiness: Correlating the biophysical data (strong DNA binding) with cellular outcomes (e.g., increased markers of DNA damage, cell cycle arrest, and apoptosis) provides a powerful, multi-level validation of the compound's mechanism of action. This linkage between molecular interaction and cellular phenotype is a cornerstone of trustworthy drug development research.

IV. Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of DNA-binding **morpholine**-thiazolidinone derivatives. By systematically applying UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements, researchers can build a detailed and validated understanding of the binding affinity and mode of interaction. This foundational biophysical data is critical for interpreting cellular activity and for the rational design of next-generation therapeutic agents. The convergence of findings from these diverse techniques provides the high degree of confidence required for advancing promising compounds through the drug discovery pipeline.

V. References

- Bibi, S., Kosov, D., Minofar, B., & Dalby, K. N. (2025). Ferrocene thiazolidine-2,4-dione derivatives cause DNA damage and interfere with DNA repair in triple-negative breast cancer cells. *PLOS ONE*. [\[Link\]](#)
- Kelly, J. J., & Howlett, D. R. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. *Nature Protocols*, 2(12), 3166-3172. [\[Link\]](#)
- Holm, M., & Jensen, A. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. *Nature Protocols*. [\[Link\]](#)
- War, J. A., et al. (2016). Synthesis and DNA-binding study of imidazole linked thiazolidinone derivatives: DNA minor groove binding of imidazole-linked thiazolidinones. *Journal of Molecular Structure*. [\[Link\]](#)
- Khan, A. A., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. *Heliyon*, 5(4), e01487. [\[Link\]](#)
- Saeed, A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. *Medicinal Chemistry Research*, 25(8), 1624-1635. [\[Link\]](#)
- Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. *Molecules*, 27(3), 894. [\[Link\]](#)

- Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. [\[Link\]](#)
- Türe, A., et al. (2021). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. *Molecular Diversity*, 25(2), 1025-1050. [\[Link\]](#)
- Anonymous. (n.d.). KI quenching experiment. Stern-Volmer plot for fluorescence quenching... ResearchGate. [\[Link\]](#)
- Oubella, A., et al. (2024). Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. *Future Medicinal Chemistry*. [\[Link\]](#)
- Kumar, R., et al. (2020). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. *RSC Advances*, 10(42), 25056-25073. [\[Link\]](#)
- Skora, B., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. *Molecules*, 27(3), 894. [\[Link\]](#)
- University of Parma. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. [\[Link\]](#)
- Dedon, P. C. (2001). Determination of binding mode: intercalation. *Current protocols in nucleic acid chemistry*, Chapter 8, Unit 8.1. [\[Link\]](#)
- University of Trieste. (n.d.). Binding Constants and Their Measurement. [\[Link\]](#)
- Anonymous. (n.d.). Binding interaction between sorafenib and calf thymus DNA: Spectroscopic methodology, viscosity measurement and molecular docking. ResearchGate. [\[Link\]](#)
- Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [\[Link\]](#)
- Moorpark College. (n.d.). Experiment 17 – Viscosity & Secondary Structure of DNA. [\[Link\]](#)
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. [\[Link\]](#)
- Sharma, P., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. *World Journal*

of Pharmacy and Pharmaceutical Sciences, 12(3), 606-646. [\[Link\]](#)

- Kumar, A., et al. (2020). **Morpholine** substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 11(11), 1333-1343. [\[Link\]](#)
- Anonymous. (n.d.). Fluorescence quenching studies of drug-DNA interactions.(A) Quenching... ResearchGate. [\[Link\]](#)
- Laesecke, A., et al. (2014). Viscosity measurements of DNA solutions with and without condensing agents. Biorheology, 51(1), 15-28. [\[Link\]](#)
- The Royal Society of Chemistry. (2016). Supporting Information. [\[Link\]](#)
- Anonymous. (n.d.). Stern-Volmer plots of the quenching of fluorescence of FLX with DNA at... ResearchGate. [\[Link\]](#)
- Science.gov. (n.d.). stern-volmer quenching constants: Topics by Science.gov. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DOT Language | Graphviz [graphviz.org]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sketchviz.com [sketchviz.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. unchainedlabs.com [unchainedlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edinst.com [edinst.com]
- 15. researchgate.net [researchgate.net]
- 16. stern-volmer quenching constants: Topics by Science.gov [science.gov]
- 17. Ferrocene thiazolidine-2,4-dione derivatives cause DNA damage and interfere with DNA repair in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. moorparkcollege.edu [moorparkcollege.edu]
- 21. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Elucidating the DNA-Binding Properties of Morpholine-Thiazolidinone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109124#dna-binding-studies-of-morpholine-thiazolidinone-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com